molecular formula C17H28ClN3O3 B15342734 Isopropyl o-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride CAS No. 1910-62-9

Isopropyl o-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride

Cat. No.: B15342734
CAS No.: 1910-62-9
M. Wt: 357.9 g/mol
InChI Key: ALMHGUKWIOQXHX-UHFFFAOYSA-N
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Description

Isopropyl o-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride is a synthetic organic compound characterized by a phenyl carbamate (carbanilate) backbone modified with a 2-(diethylamino)ethylcarbamoyl group at the ortho position. The isopropyl ester and hydrochloride salt enhance its solubility and stability. This compound is hypothesized to exhibit local anesthetic or neuromuscular-blocking properties due to structural similarities to ester-type anesthetics like procaine and tetracaine .

Properties

CAS No.

1910-62-9

Molecular Formula

C17H28ClN3O3

Molecular Weight

357.9 g/mol

IUPAC Name

diethyl-[2-[[2-(propan-2-yloxycarbonylamino)benzoyl]amino]ethyl]azanium;chloride

InChI

InChI=1S/C17H27N3O3.ClH/c1-5-20(6-2)12-11-18-16(21)14-9-7-8-10-15(14)19-17(22)23-13(3)4;/h7-10,13H,5-6,11-12H2,1-4H3,(H,18,21)(H,19,22);1H

InChI Key

ALMHGUKWIOQXHX-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCNC(=O)C1=CC=CC=C1NC(=O)OC(C)C.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl o-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride typically involves multiple steps. One common method includes the reaction of isopropyl carbanilate with 2-(diethylamino)ethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The product is then purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process often includes rigorous quality control measures to monitor the reaction conditions and the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Isopropyl o-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Isopropyl o-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.

    Industry: It is used in the production of various industrial chemicals and materials, contributing to advancements in manufacturing and technology.

Mechanism of Action

The mechanism of action of Isopropyl o-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Procaine (Novocaine)

  • Structure: Para-aminobenzoic acid esterified with diethylaminoethanol.
  • Key Differences : Procaine lacks the carbamoyl group and bicyclic/aromatic modifications, resulting in shorter duration due to rapid esterase hydrolysis.

Tetracaine (Pontocaine)

  • Structure: Para-butylaminobenzoic acid esterified with dimethylaminoethanol.
  • Key Differences : Tetracaine’s elongated alkyl chain increases lipid solubility and potency but introduces higher toxicity risks.

2-(Diethylamino)ethyl [Bicyclohexyl]-1-carboxylate Hydrochloride

  • Structure: Bicyclohexyl carboxylate esterified with diethylaminoethanol (CAS 67-92-5; C₁₉H₃₅NO₂·HCl) .

Physicochemical Properties

Property Target Compound Procaine Tetracaine Bicyclohexyl Analog
Molecular Weight ~420.9 g/mol (calculated) 236.3 g/mol 300.4 g/mol 345.95 g/mol
logP ~3.2 (estimated) 1.7 3.8 4.1
Aqueous Solubility Moderate (HCl salt enhances) High Low Low
pKa ~8.9 (amino group) 8.8 8.5 8.7

Pharmacological Activity

  • Potency : The carbamoyl group in the target compound may enhance receptor binding affinity, surpassing procaine but remaining below tetracaine due to the latter’s extended alkyl chain.
  • Duration : The ortho-carbamoyl substitution likely reduces esterase susceptibility, prolonging activity compared to procaine .
  • Toxicity : Higher molecular weight and lipophilicity may increase CNS toxicity risks relative to procaine but remain lower than tetracaine.

Stability and Metabolism

  • Hydrolysis Resistance : The carbamoyl group and steric hindrance from the phenyl ring may slow esterase-mediated hydrolysis, contrasting with the rapid metabolism of procaine.
  • Thermal Stability: The hydrochloride salt improves stability under storage conditions compared to non-salt forms of analogs.

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